molecular formula C29H27ClN2O5S B6058706 4-[[N-(benzenesulfonyl)-5-chloro-2-methylanilino]methyl]-N-(2,4-dimethoxyphenyl)benzamide

4-[[N-(benzenesulfonyl)-5-chloro-2-methylanilino]methyl]-N-(2,4-dimethoxyphenyl)benzamide

Cat. No.: B6058706
M. Wt: 551.1 g/mol
InChI Key: CFFCTCZWDAKRQN-UHFFFAOYSA-N
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Description

4-[[N-(benzenesulfonyl)-5-chloro-2-methylanilino]methyl]-N-(2,4-dimethoxyphenyl)benzamide is a complex organic compound that features a benzamide core structure This compound is characterized by the presence of multiple functional groups, including a benzenesulfonyl group, a chloro-substituted aniline, and a dimethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[N-(benzenesulfonyl)-5-chloro-2-methylanilino]methyl]-N-(2,4-dimethoxyphenyl)benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[[N-(benzenesulfonyl)-5-chloro-2-methylanilino]methyl]-N-(2,4-dimethoxyphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles (e.g., hydroxide ions), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[[N-(benzenesulfonyl)-5-chloro-2-methylanilino]methyl]-N-(2,4-dimethoxyphenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 4-[[N-(benzenesulfonyl)-5-chloro-2-methylanilino]methyl]-N-(2,4-dimethoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-methylphenyl)-4-[(4-methylphenyl)sulfonyl]benzamide
  • N-(2,4-dimethoxyphenyl)-4-[(4-methylphenyl)sulfonyl]benzamide

Uniqueness

4-[[N-(benzenesulfonyl)-5-chloro-2-methylanilino]methyl]-N-(2,4-dimethoxyphenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[[N-(benzenesulfonyl)-5-chloro-2-methylanilino]methyl]-N-(2,4-dimethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27ClN2O5S/c1-20-9-14-23(30)17-27(20)32(38(34,35)25-7-5-4-6-8-25)19-21-10-12-22(13-11-21)29(33)31-26-16-15-24(36-2)18-28(26)37-3/h4-18H,19H2,1-3H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFFCTCZWDAKRQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N(CC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)OC)OC)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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